molecular formula C14H18O3 B14151358 4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one CAS No. 89100-05-0

4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one

Katalognummer: B14151358
CAS-Nummer: 89100-05-0
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: FVYARSPCDUCEKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one is an organic compound that belongs to the class of aromatic ketones This compound features a methoxyphenyl group, an oxirane ring, and a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and control the reaction environment.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Methoxyphenyl)-2-butanone: Lacks the oxirane ring but shares the methoxyphenyl and butanone structure.

    4-(4-Hydroxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one is unique due to the presence of both the methoxyphenyl group and the oxirane ring, which can impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89100-05-0

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one

InChI

InChI=1S/C14H18O3/c1-10(15)13(14(2)9-17-14)8-11-4-6-12(16-3)7-5-11/h4-7,13H,8-9H2,1-3H3

InChI-Schlüssel

FVYARSPCDUCEKR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(CC1=CC=C(C=C1)OC)C2(CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.